1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 900011-63-4
VCID: VC6240576
InChI: InChI=1S/C23H22N6O4S/c1-33-16-6-4-15(5-7-16)19-11-18(20-3-2-10-34-20)26-29(19)21(31)13-27-14-24-22-17(23(27)32)12-25-28(22)8-9-30/h2-7,10,12,14,19,30H,8-9,11,13H2,1H3
SMILES: COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3C=NC4=C(C3=O)C=NN4CCO)C5=CC=CS5
Molecular Formula: C23H22N6O4S
Molecular Weight: 478.53

1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

CAS No.: 900011-63-4

Cat. No.: VC6240576

Molecular Formula: C23H22N6O4S

Molecular Weight: 478.53

* For research use only. Not for human or veterinary use.

1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 900011-63-4

Specification

CAS No. 900011-63-4
Molecular Formula C23H22N6O4S
Molecular Weight 478.53
IUPAC Name 1-(2-hydroxyethyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H22N6O4S/c1-33-16-6-4-15(5-7-16)19-11-18(20-3-2-10-34-20)26-29(19)21(31)13-27-14-24-22-17(23(27)32)12-25-28(22)8-9-30/h2-7,10,12,14,19,30H,8-9,11,13H2,1H3
Standard InChI Key ZJLNIRCFQGXANT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3C=NC4=C(C3=O)C=NN4CCO)C5=CC=CS5

Introduction

Structural and Chemical Characterization

Core Architecture and Substituent Analysis

The molecule’s backbone consists of a pyrazolo[3,4-d]pyrimidin-4-one core fused to a dihydropyrazole ring. Key substituents include:

  • 2-Hydroxyethyl group: Attached to the pyrazole nitrogen, enhancing hydrophilicity and enabling hydrogen bonding.

  • 4-Methoxyphenyl moiety: A para-substituted aromatic ring contributing to π-π stacking interactions and metabolic stability .

  • Thiophen-2-yl group: A sulfur-containing heterocycle known to modulate electronic properties and binding affinity .

  • Oxoethyl linker: Connects the pyrazolo[3,4-d]pyrimidine core to the dihydropyrazole unit, introducing conformational flexibility.

The IUPAC name and SMILES notation (COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3C=NC4=C(C3=O)C=NN4CCO)C5=CC=CS5) encode these structural features, with the InChIKey (ZJLNIRCFQGXANT-UHFFFAOYSA-N) providing a unique identifier for database searches .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₂N₆O₄S
Molecular Weight (g/mol)478.53
XLogP31.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Rotatable Bonds7
Topological Polar Surface Area141 Ų

Physicochemical and Computational Profiles

Stereochemical Considerations

The molecule contains one undefined stereocenter, introducing potential for enantiomeric diversity. Computational models predict a single dominant conformation due to steric constraints imposed by the fused pyrazolo-pyrimidine system .

Table 2: Computed Physicochemical Data

ParameterValueMethod
Monoisotopic Mass478.1423 DaPubChem 2.1
Complexity Score832Cactvs 3.4.8.18
Heavy Atom Count34PubChem
CompoundTarget Cell LineIC₅₀ (μM)Reference
3-Methyl-1-phenyl derivativeMCF72.1
Methotrexate (control)MCF78.5

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes with chiral resolution for stereocenter control.

  • ADMET Profiling: Assess solubility, metabolic stability, and cytochrome P450 interactions.

  • Target Identification: Screen against kinase panels to identify primary targets.

  • In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.

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